![molecular formula C6H4BrClIN B6306008 6-Bromo-2-chloro-3-iodo-4-methylpyridine CAS No. 1823934-07-1](/img/structure/B6306008.png)
6-Bromo-2-chloro-3-iodo-4-methylpyridine
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Description
6-Bromo-2-chloro-3-iodo-4-methylpyridine is a chemical compound with the molecular formula C6H5BrClIN . It belongs to the family of pyridines, which are heterocyclic aromatic organic compounds. The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 6-Bromo-2-chloro-3-iodo-4-methylpyridine involves the reaction of 2-chloro-3-iodo-4-methylpyridine with bromine in the presence of an organic base such as triethylamine or pyridine. The reaction occurs through electrophilic halogenation and selective replacement of the chlorine atom by bromine.Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-3-iodo-4-methylpyridine is represented by the InChI code: 1S/C6H4BrClIN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 . This indicates that the compound has a pyridine ring with bromine, chlorine, and iodine substituents, along with a methyl group .Chemical Reactions Analysis
6-Bromo-2-chloro-3-iodo-4-methylpyridine is reactive towards nucleophiles due to the presence of the halogen atoms in the molecule. It is used in various scientific research applications, particularly for studying chemical reactions and developing new pharmaceuticals.Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-iodo-4-methylpyridine is a brownish-yellow powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and methanol. It has a molecular weight of 332.37 .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-chloro-3-iodo-4-methylpyridine are currently unknown . This compound is a specific halogenated derivative of pyridine, a heterocyclic aromatic compound. Halogenated pyridines, as a class, have attracted interest due to their potential applications in medicinal chemistry and material science.
Mode of Action
The presence of bulky halogen atoms (br, cl, i) can create steric hindrance, affecting the reactivity of the molecule compared to unsubstituted pyridine. The position of the substituents can also influence the electronic properties of the ring.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 6-Bromo-2-chloro-3-iodo-4-methylpyridine’s action are currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-chloro-3-iodo-4-methylpyridine . For instance, the compound is stored at a temperature of 2-8°C , indicating that temperature could be a factor in its stability.
properties
IUPAC Name |
6-bromo-2-chloro-3-iodo-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDMJVIMDFDHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-iodo-4-methylpyridine |
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